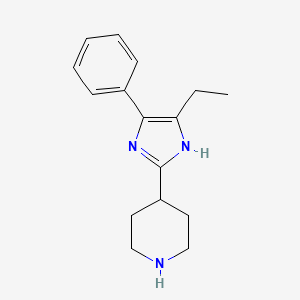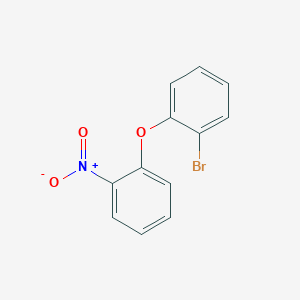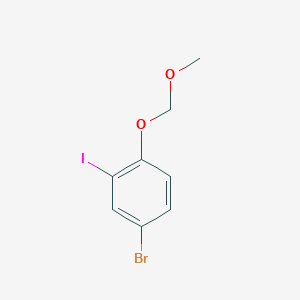
n-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group, a methylamino group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.
Alkylation: The final step involves the alkylation of the sulfonamide with 2-(methylamino)ethyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents used are typically of industrial grade, and the reactions are monitored using advanced analytical techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Oxidation: Hydrogen peroxide, mild acidic conditions.
Major Products Formed
Reduction: N-(2-(Methylamino)ethyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
N-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential antibacterial properties, as sulfonamides are known to inhibit bacterial growth.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.
Mecanismo De Acción
The mechanism of action of N-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Methylamino)ethyl)-5-nitrobenzenesulfonamide: Similar structure but with the nitro group at a different position.
N-(2-(Methylamino)ethyl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(2-(Methylamino)ethyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2-(Methylamino)ethyl)-4-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H13N3O4S |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
N-[2-(methylamino)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-10-6-7-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,10-11H,6-7H2,1H3 |
Clave InChI |
UVSBQTZBYBSNKG-UHFFFAOYSA-N |
SMILES canónico |
CNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)





![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)

